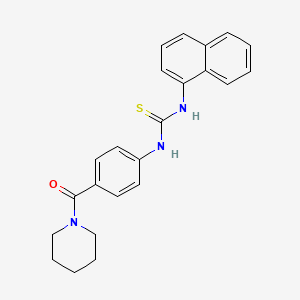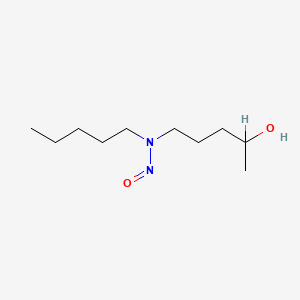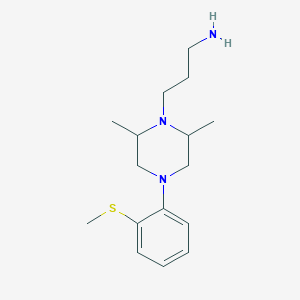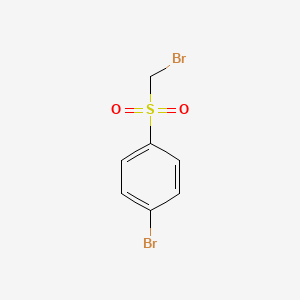
1-(Trimethylsilyl)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)heptan-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptan-2-one backbone. This compound is notable for its unique structural features, which impart distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-2-one can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylsilyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Trimethylsilyl)heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)heptan-2-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. This stabilization allows for selective transformations and the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)heptan-2-one can be compared with other similar compounds such as:
Heptan-2-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different backbones, which may exhibit varying chemical properties.
Uniqueness: The presence of the trimethylsilyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
79754-10-2 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
1-trimethylsilylheptan-2-one |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(11)9-12(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
HQYBBIIEJPEREU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
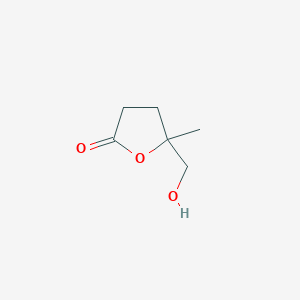

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
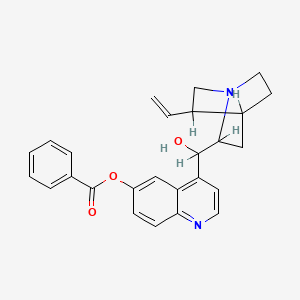
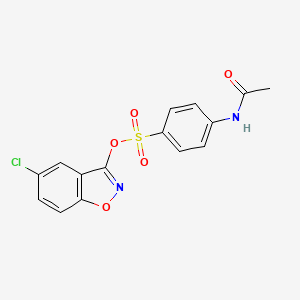
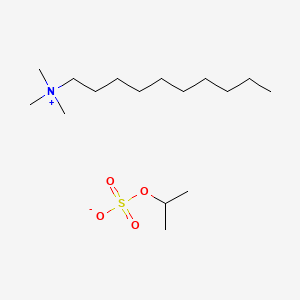
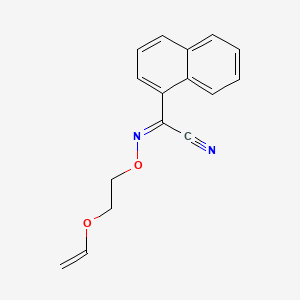
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
